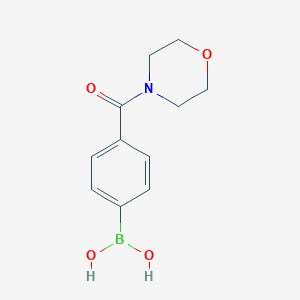

4-(Morpholine-4-carbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNLIQJXZPBCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378544 | |

| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-84-5 | |

| Record name | (4-(Morpholine-4-carbonyl)phenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 389621-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural features, combining a phenylboronic acid moiety with a morpholine carboxamide, make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The boronic acid group serves as a key functional handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The morpholine component is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.[] This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is crucial for its effective application in research and development. The key physicochemical data for this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 389621-84-5 | |

| Molecular Formula | C₁₁H₁₄BNO₄ | |

| Molecular Weight | 235.04 g/mol | |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Structural and Identification Data

| Identifier | String | Reference |

| SMILES | O=C(N1CCOCC1)c2ccc(B(O)O)cc2 | |

| InChI | 1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |

| InChI Key | KMNLIQJXZPBCDU-UHFFFAOYSA-N |

Similarly, a precise experimentally determined pKa value for this compound is not widely reported. However, the pKa of phenylboronic acids is known to be influenced by substituents on the phenyl ring.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a critical aspect of its utility. While a specific, detailed, step-by-step protocol for its synthesis is not available in the public domain, the general approach often involves the borylation of a corresponding aryl halide.

General Synthesis Workflow

The logical workflow for the synthesis of this compound typically starts from a readily available starting material like 4-bromobenzoyl chloride. This is reacted with morpholine to form the amide, followed by a borylation reaction to introduce the boronic acid moiety.

Caption: General synthesis pathway for this compound.

Key Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of biologically active compounds, primarily through its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this reaction, a boronic acid (or its ester) is coupled with an organic halide in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[4]

-

Base (e.g., K₂CO₃, Na₂CO₃)[4]

-

Solvent (e.g., Dimethylformamide (DMF), Toluene/Water mixture)[4]

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), and the base (2.0 equivalents).

-

Add the solvent to the mixture.

-

Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (often between 80-110°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Signaling Pathways

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[5] While specific studies directly linking this compound to the inhibition or modulation of particular signaling pathways are not extensively documented, its potential as a building block for inhibitors of key cellular pathways is significant. The general utility of morpholine-containing compounds and boronic acids in targeting various signaling cascades is an active area of research.

Potential Involvement in PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[7] Numerous inhibitors targeting components of this pathway incorporate a morpholine ring, which can form critical hydrogen bonds within the ATP-binding pocket of these kinases.[6][8] Therefore, this compound represents a valuable starting point for the synthesis of novel PI3K/Akt/mTOR inhibitors.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Potential Involvement in JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity, inflammation, and cell proliferation.[9][10] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[11][12] The development of small molecule inhibitors targeting JAKs or STATs is an area of intense research, and scaffolds derived from this compound could be explored for this purpose.

Caption: Simplified JAK/STAT signaling pathway.

Potential Involvement in NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating inflammatory responses, immunity, and cell survival.[13] Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers.[14][15] The development of inhibitors of the NF-κB pathway is a key therapeutic strategy, and the structural motifs present in this compound could be incorporated into novel modulators of this pathway.

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in Suzuki-Miyaura coupling reactions, make it an important building block for the creation of novel and complex molecular architectures. The presence of the morpholine scaffold suggests its utility in the development of drug candidates with improved pharmacokinetic profiles. While further research is needed to fully elucidate its specific biological activities and to develop detailed experimental protocols, the information presented in this guide highlights the importance of this compound as a key tool for researchers and scientists in the ongoing quest for new and effective therapeutic agents.

References

- 2. achmem.com [achmem.com]

- 3. researchgate.net [researchgate.net]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]

- 12. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(Morpholine-4-carbonyl)phenylboronic acid

CAS Number: 389621-84-5

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, combining a phenylboronic acid motif with a morpholine amide, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and its relevance in modern drug discovery, particularly in the context of signaling pathway inhibition.

Physicochemical Properties

This compound is a solid compound at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 389621-84-5 | [1] |

| Molecular Formula | C₁₁H₁₄BNO₄ | [1] |

| Molecular Weight | 235.04 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 126-132 °C | [2] |

| Boiling Point | ~481.6 °C at 760 mmHg (Predicted) | [2] |

| Density | ~1.3 g/cm³ (Predicted) | [2] |

| SMILES String | O=C(C1=CC=C(B(O)O)C=C1)N1CCOCC1 | |

| InChI Key | KMNLIQJXZPBCDU-UHFFFAOYSA-N |

Synthesis and Preparation

The synthesis of this compound typically involves a two-step process starting from a readily available 4-halobenzoyl halide. The general synthetic workflow is outlined below.

Logical Workflow for Synthesis

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of (4-bromophenyl)(morpholino)methanone

This protocol describes the first step in the synthesis, the amidation of a halo-benzoyl halide with morpholine.

-

Materials: 4-Bromobenzoyl chloride, Morpholine, Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure: a. To a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq). b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with water and separate the organic layer. e. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. g. Purify the crude product by recrystallization or column chromatography to obtain pure (4-bromophenyl)(morpholino)methanone.

Experimental Protocol: Miyaura Borylation

This protocol outlines the conversion of the aryl halide to the corresponding boronic acid pinacol ester.[3]

-

Materials: (4-bromophenyl)(morpholino)methanone (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), Potassium acetate (KOAc) (3.0 eq), Anhydrous 1,4-Dioxane.

-

Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add (4-bromophenyl)(morpholino)methanone, B₂pin₂, PdCl₂(dppf), and KOAc. b. Add anhydrous 1,4-dioxane to the flask. c. Degas the mixture by bubbling argon through the solution for 10-15 minutes. d. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. e. Monitor the reaction by TLC or GC-MS. f. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. g. Concentrate the filtrate under reduced pressure. The resulting crude this compound pinacol ester can often be used in the next step without further purification, or it can be purified by column chromatography. h. Hydrolysis of the pinacol ester to the boronic acid can be achieved during the aqueous workup of subsequent reactions or by specific acidic hydrolysis procedures.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. This compound serves as the organoboron component, enabling the introduction of the (morpholine-4-carbonyl)phenyl moiety onto a variety of molecular scaffolds.[4]

General Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for the coupling of an aryl bromide with this compound.[1][5]

-

Materials: Aryl halide (e.g., aryl bromide, 1.0 eq), this compound (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.05 eq), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

-

Procedure: a. In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base. b. Add the solvent system. c. Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen). d. Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. e. Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). f. Wash the organic phase with water and brine. g. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow for a Typical Suzuki-Miyaura Reaction

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Relevance in Drug Discovery and Medicinal Chemistry

The structural components of this compound—the morpholine ring and the phenylboronic acid—are both considered "privileged scaffolds" in medicinal chemistry.

-

The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. Its presence can also facilitate favorable interactions with biological targets.[6][7]

-

The Phenylboronic Acid Moiety: Phenylboronic acids are known to interact with various biological targets and are key components in several approved drugs and clinical candidates. They are particularly recognized for their ability to act as inhibitors of serine proteases and to interact with diol-containing structures on cell surfaces, such as sialic acids, which are often overexpressed in cancer cells.

Potential Role in Signaling Pathway Inhibition

While specific studies on this compound are limited, compounds containing morpholine and phenylboronic acid motifs have been implicated as inhibitors of key cellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: The morpholine ring is a common feature in many inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[6]

-

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Boron-containing compounds have been shown to modulate this pathway.

The combination of these two pharmacologically important moieties in a single, versatile building block makes this compound a highly valuable tool for the synthesis of compound libraries aimed at discovering novel inhibitors of these and other critical signaling pathways.

Illustrative Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR pathway, a target for morpholine-based inhibitors.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a key synthetic building block with significant potential in the development of new chemical entities for therapeutic and material science applications. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the pharmacologically relevant (morpholine-4-carbonyl)phenyl group into diverse molecular architectures. This guide has provided essential technical information, including physicochemical data and detailed experimental protocols, to support its effective use in research and development.

References

Molecular weight of 4-(Morpholine-4-carbonyl)phenylboronic acid

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug development. It details the compound's physicochemical properties, provides a representative experimental protocol for its synthesis, and illustrates the synthetic workflow.

Core Compound Properties

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine amide. This unique structure makes it a valuable reagent in organic synthesis, particularly for the development of targeted therapeutics. The boronic acid group can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems, while the morpholine group is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 235.04 g/mol | [] |

| Molecular Formula | C₁₁H₁₄BNO₄ | [][3] |

| CAS Number | 389621-84-5 | [] |

| Physical Form | Solid | |

| Melting Point | 126-132 °C | [4] |

| Boiling Point | 481.6 ± 55.0 °C at 760 mmHg (Calculated) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (Calculated) | [4] |

| Purity (Commercial) | ≥97% | [5][6][7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

| SMILES | OB(O)c1ccc(cc1)C(=O)N2CCOCC2 | |

| InChI | 1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 |

Role in Drug Development

The compound serves as a versatile foundational unit for creating potential pharmacological interventions, with applications in oncology, endocrinology, and immunology.[] Phenylboronic acid derivatives are notably explored for glucose-sensitive drug delivery systems for diabetes therapy.[8] The morpholine ring is a "privileged pharmacophore" frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties, such as solubility and metabolic stability.[1] This makes the title compound a valuable starting material for synthesizing complex molecules with therapeutic potential.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound via the amidation of 4-Carboxyphenylboronic acid. This method is based on standard organic chemistry procedures for amide bond formation.

Materials and Reagents

-

4-Carboxyphenylboronic acid

-

Morpholine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Synthesis Procedure

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Carboxyphenylboronic acid (1 equivalent) and a suitable anhydrous solvent such as DCM or THF.

-

Activation: Add Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the suspension. Stir the mixture at room temperature for 10 minutes.

-

Coupling Agent Addition: Cool the flask to 0 °C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the mixture to stir at 0 °C for 30 minutes.

-

Amine Addition: In a separate flask, dissolve morpholine (1.2 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Synthetic workflow for this compound.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. CAS # 389621-84-5, this compound: more information. [ww.chemblink.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. dovepress.com [dovepress.com]

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-carbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex organic molecules through cross-coupling reactions. Its structure, combining a phenylboronic acid moiety with a morpholine amide, imparts unique properties that are leveraged in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and detailed synthetic routes to this important reagent, including experimental protocols and characterization data.

Structure and Properties

This compound is an organic compound with the chemical formula C₁₁H₁₄BNO₄.[] It presents as a solid at room temperature.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Reference |

| CAS Number | 389621-84-5 | [] |

| Molecular Formula | C₁₁H₁₄BNO₄ | [] |

| Molecular Weight | 235.04 g/mol | [] |

| Appearance | Solid | |

| SMILES | O=B(O)c1ccc(C(=O)N2CCOCC2)cc1 | |

| InChI Key | KMNLIQJXZPBCDU-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, (4-bromophenyl)(morpholino)methanone. The second step is the conversion of this aryl bromide to the corresponding boronic acid. Two primary methods for this borylation are presented: a Miyaura borylation and a lithium-halogen exchange followed by borylation.

Step 1: Synthesis of (4-bromophenyl)(morpholino)methanone

This intermediate is synthesized via a standard amidation reaction between 4-bromobenzoyl chloride and morpholine.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A solution of morpholine (2.0 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. A base, such as triethylamine (2.0 equivalents), is added to the solution.

-

Addition of Acyl Chloride: A solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled morpholine solution under vigorous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the 4-bromobenzoyl chloride.

-

Work-up: The reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1 M HCl) to remove excess morpholine and triethylamine hydrochloride, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield (4-bromophenyl)(morpholino)methanone as a solid.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Purity |

| 4-Bromobenzoyl Chloride | 1.0 | >98% |

| Morpholine | 2.0 | >99% |

| Triethylamine | 2.0 | >99% |

| Product | Yield | Purity |

| (4-bromophenyl)(morpholino)methanone | 85-95% | >98% |

Step 2: Borylation of (4-bromophenyl)(morpholino)methanone

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts the aryl bromide to a boronate ester, which is subsequently hydrolyzed to the boronic acid.[2]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound pinacol ester

-

Reaction Setup: To a solution of (4-bromophenyl)(morpholino)methanone (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or DMSO, are added bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as PdCl₂(dppf) (0.03 equivalents), and a base, typically potassium acetate (3.0 equivalents).

-

Reaction: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to 80-100 °C for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound pinacol ester can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

-

Hydrolysis: The purified pinacol ester is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid solution (e.g., 1 M HCl).

-

Reaction: The mixture is stirred at room temperature for 4-12 hours. The progress of the hydrolysis can be monitored by TLC.

-

Isolation: The organic solvent is removed under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent to remove any unreacted pinacol ester. The aqueous layer is then concentrated or the product is precipitated by adjusting the pH. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Purity |

| (4-bromophenyl)(morpholino)methanone | 1.0 | >98% |

| Bis(pinacolato)diboron | 1.1 | >98% |

| PdCl₂(dppf) | 0.03 | >98% |

| Potassium Acetate | 3.0 | >99% |

| Product | Yield | Purity |

| This compound | 70-85% (over 2 steps) | >97% |

This method involves the formation of an organolithium intermediate, which then reacts with a borate ester.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A solution of (4-bromophenyl)(morpholino)methanone (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

Lithiation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is then extracted with an organic solvent like ethyl acetate.

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Purity |

| (4-bromophenyl)(morpholino)methanone | 1.0 | >98% |

| n-Butyllithium | 1.1 | ~2.5 M in hexanes |

| Triisopropyl borate | 1.2 | >98% |

| Product | Yield | Purity |

| This compound | 60-75% | >97% |

Characterization Data

The structure and purity of this compound are confirmed by standard analytical techniques.

-

¹H NMR: Spectral data would show characteristic peaks for the aromatic protons, the morpholine protons, and the boronic acid hydroxyl protons.

-

¹³C NMR: The spectrum would display resonances for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight.

Experimental Workflow and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for producing this compound.

Caption: General two-step synthesis of this compound.

Logical Relationship of Synthesis Methods

The choice between the Miyaura borylation and the lithium-halogen exchange method depends on several factors including substrate tolerance, available equipment, and desired scale.

Caption: Decision factors for choosing a borylation method.

Conclusion

This compound is a key synthetic intermediate accessible through reliable and scalable synthetic routes. This guide provides the necessary technical details for its preparation, enabling researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic strategies for the discovery of new chemical entities. The choice of the borylation method can be tailored to the specific requirements of the synthesis, with both Miyaura borylation and lithium-halogen exchange offering viable pathways to the target molecule.

References

Spectroscopic Data for 4-(Morpholine-4-carbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Morpholine-4-carbonyl)phenylboronic acid, a compound of interest in drug discovery and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The methodologies for acquiring such data are detailed to assist researchers in their own characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | Singlet | 2H | B(OH )₂ |

| ~7.95 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.50 | Doublet | 2H | Ar-H (ortho to -C(O)N) |

| ~3.60 | Multiplet | 4H | -N-CH ₂- (Morpholine) |

| ~3.45 | Multiplet | 4H | -O-CH ₂- (Morpholine) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~169.0 | C =O (Amide) |

| ~138.0 | Ar-C (ipso, attached to -C(O)N) |

| ~134.5 | Ar-C H (ortho to -B(OH)₂) |

| ~130.0 (broad) | Ar-C (ipso, attached to -B(OH)₂) |

| ~127.0 | Ar-C H (ortho to -C(O)N) |

| ~66.5 | -O-C H₂- (Morpholine) |

| ~45.0 (broad) | -N-C H₂- (Morpholine) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| ~3050 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (Morpholine) |

| ~1630 | Strong | C=O stretch (Amide) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1280 | Strong | C-N stretch (Amide) |

| ~1115 | Strong | C-O-C stretch (Morpholine) |

| ~750 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z | Interpretation |

| 236.11 | [M+H]⁺ (Monoisotopic mass: 235.10) |

| 218.10 | [M+H - H₂O]⁺ |

| 192.08 | [M+H - B(OH)₃]⁺ |

| 148.04 | [M+H - Morpholinecarbonyl group]⁺ |

| 121.03 | [C₇H₅O₂]⁺ |

| 86.06 | [Morpholine ring fragment]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of the exchangeable boronic acid protons. The solution would be transferred to a 5 mm NMR tube.

-

¹H NMR: Spectra would be acquired on a 500 MHz spectrometer. A standard pulse sequence would be used with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width would be set to cover the range of 0-15 ppm.

-

¹³C NMR: Spectra would be acquired on the same instrument at a frequency of 125 MHz. A proton-decoupled pulse sequence would be used to simplify the spectrum. A longer acquisition time and a larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

The solid sample of this compound would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) would be ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture would then be compressed in a pellet die under high pressure to form a transparent or translucent pellet. The pellet would be placed in the sample holder of an FT-IR spectrometer and the spectrum recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis would be performed using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The sample would be dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution would be introduced into the ESI source via direct infusion or through a liquid chromatography system. For positive ion mode, the spray voltage and other source parameters would be optimized to achieve stable ionization and maximize the signal of the protonated molecule [M+H]⁺. The mass spectrum would be acquired over a mass range of m/z 50-500.

Workflow Visualization

The general workflow for the spectroscopic characterization of a novel chemical entity like this compound is depicted below.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document for this compound are predicted values based on the analysis of structurally related compounds and established spectroscopic principles. This information is intended for guidance and research purposes. Experimental verification is recommended for definitive structural elucidation.

Solubility of 4-(Morpholine-4-carbonyl)phenylboronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Morpholine-4-carbonyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. This guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of this compound and its analogues. Furthermore, a visualization of a standard solubility determination workflow is provided to offer a practical context for its application in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a polar morpholine carboxamide group and a boronic acid moiety, suggests a nuanced solubility profile across different organic solvents. Understanding this solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. This guide aims to equip researchers with the foundational knowledge and methodologies to effectively work with this compound.

Solubility Data

General Solubility Characteristics of Phenylboronic Acid

Phenylboronic acid generally exhibits high solubility in polar organic solvents and low solubility in nonpolar solvents. It is highly soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons.[1][2]

Quantitative Solubility of Phenylboronic Acid in Select Organic Solvents

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in a range of organic solvents. This data is intended to serve as a reference point for estimating the solubility of this compound.

| Solvent | Type | Solubility of Phenylboronic Acid | Reference |

| Methanol | Polar Protic | Easily soluble | [3][4] |

| Diethyl Ether | Polar Aprotic | Easily soluble | [3][5] |

| Acetone | Polar Aprotic | High solubility | [1][2] |

| 3-Pentanone | Polar Aprotic | High solubility | [1][2] |

| Dipropyl Ether | Polar Aprotic | High solubility | [1][2] |

| Chloroform | Nonpolar | Moderate solubility, slightly soluble | [1][2][4] |

| Benzene | Nonpolar | Insoluble | [3][4] |

| Methylcyclohexane | Nonpolar | Very low solubility | [1][2] |

| Water | Polar Protic | 10 g/L (20 °C) | [3][5] |

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents.

Experimental Protocol for Solubility Determination

A reliable method for experimentally determining the solubility of a compound like this compound is the dynamic (synthetic) method. This technique involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Apparatus

-

Compound of Interest: this compound (purified)

-

Organic Solvents: High-purity, anhydrous solvents of choice

-

Analytical Balance: Precision of at least 0.1 mg

-

Jacketed Glass Vessel: With a magnetic stirrer

-

Circulating Thermostat Bath: With programmable temperature control

-

Calibrated Thermometer or Temperature Probe

-

Luminance Probe or Laser and Photodetector: For turbidity measurement (optional, visual observation can be used)

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into the jacketed glass vessel.

-

Add a precise amount of the selected organic solvent to the vessel to achieve a known concentration.

-

-

Heating and Observation:

-

Place the vessel in the thermostat bath and begin stirring the mixture.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min).

-

-

Turbidity Measurement:

-

Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of solid particles or instrumentally using a luminance probe or a laser and photodetector.

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

-

Data Collection:

-

Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

Caption: Experimental workflow for determining the solubility of a compound using the dynamic method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a strong starting point for researchers. By referencing the solubility of phenylboronic acid and employing the detailed experimental protocol, scientists can effectively determine the solubility of the title compound in various organic solvents. This information is paramount for the successful application of this compound in research and development, particularly within the pharmaceutical industry.

References

Stability and Storage of 4-(Morpholine-4-carbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(Morpholine-4-carbonyl)phenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide is based on the well-established principles governing the stability of arylboronic acids and their derivatives.

Introduction to Arylboronic Acid Stability

This compound is a versatile building block in medicinal chemistry and drug discovery.[1] Like other arylboronic acids, its stability is a critical factor for ensuring the integrity of experimental results and the quality of synthesized materials. The primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond, which is often catalyzed by aqueous or acidic conditions. Oxidation and the formation of anhydrides (boroxines) are also potential degradation routes. The pinacol ester of this compound is often used to enhance stability and ease of handling.

Recommended Storage and Handling Conditions

Proper storage is essential to minimize degradation and extend the shelf life of this compound. The following table summarizes the recommended storage conditions based on general guidelines for arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |

| Light | Store in the dark (Amber vial) | Protects against potential light-induced degradation. |

| Moisture | Tightly sealed container | Prevents hydrolysis of the boronic acid or its ester. |

Handling Precautions:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.

-

Use in a dry, well-ventilated area.

-

For the pinacol ester, storage at room temperature may be acceptable for short periods, but long-term storage should follow the recommendations for the free boronic acid.

Potential Degradation Pathways

The stability of this compound can be compromised by several factors, leading to the formation of impurities. Understanding these pathways is crucial for developing robust analytical methods and ensuring the quality of the material.

References

4-(Morpholine-4-carbonyl)phenylboronic acid safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of 4-(Morpholine-4-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 389621-84-5), a compound frequently utilized in biomedical research and drug development.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical Identification and Physical Properties

Proper identification is the first step in safe chemical handling.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 389621-84-5 |

| Molecular Formula | C11H14BNO4 |

| Molecular Weight | 235.05 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere |

Source:[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS Pictogram:

-

GHS07: Exclamation Mark

Signal Word:

-

Warning

Source: Achmem

Toxicological Data

| Compound | Route | Species | Value |

| Phenylboronic acid | Oral | Rat | LD50: 740 mg/kg |

| Morpholine | Oral | Rat | LD50: 1050 - 1900 mg/kg |

| Morpholine | Dermal | Rabbit | LD50: 310 - 500 mg/kg |

Occupational exposure limits for morpholine have been established:

| Organization | TWA | STEL |

| OSHA | 20 ppm | - |

| NIOSH | 20 ppm | 30 ppm |

| ACGIH | 20 ppm | - |

Source:[7]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized protocols is essential when working with this compound.

Standard Operating Procedure for Handling

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

Methodology:

-

Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the chemical fume hood is certified and functioning correctly. Don the required Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8]

-

Handling: All manipulations of the solid compound must be performed within a chemical fume hood to minimize inhalation exposure.[8] To prevent dust generation, weigh the powder in a tared, sealed container.[8] Always keep the container tightly closed when not in use.

-

Post-Handling: After use, decontaminate the work surface with a suitable solvent and cleaning agent. Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream. Wash hands and forearms thoroughly with soap and water.[8]

Emergency Spill Response Protocol

This protocol provides a systematic approach to managing a spill of this compound.

Methodology:

-

Immediate Actions: Evacuate the immediate spill area and alert nearby personnel.[9]

-

Assessment: Determine the extent of the spill. For a minor spill (a small amount that can be safely handled by trained laboratory personnel), proceed with cleanup. For a major spill, or if you are uncertain, contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Cleanup (Minor Spill):

-

Don appropriate PPE, including respiratory protection if dust is present.

-

Cover the spill with an absorbent material to prevent the powder from becoming airborne.[9][10]

-

Carefully sweep the absorbed material into a designated hazardous waste container.[9] Avoid creating dust.

-

Clean the spill area with a wet cloth or paper towels, and place these in the hazardous waste container.[9]

-

-

Decontamination: Thoroughly decontaminate the spill area with soap and water or an appropriate laboratory detergent.[11]

-

Waste Disposal: Seal and label the hazardous waste container and dispose of it according to your institution's guidelines.[11]

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are vital to prevent accidents and environmental contamination.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] The recommended storage condition is at 2-8°C under an inert atmosphere to maintain its stability. Keep it segregated from incompatible materials such as strong oxidizing agents.

Disposal

Waste material should be treated as hazardous waste.

Methodology:

-

Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container.[3]

-

Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3]

-

Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.

References

- 1. achmem.com [achmem.com]

- 2. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 3. nexchem.co.uk [nexchem.co.uk]

- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. ehso.emory.edu [ehso.emory.edu]

- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. westlab.com [westlab.com]

- 12. acs.org [acs.org]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

Purity Analysis of 4-(Morpholine-4-carbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-(Morpholine-4-carbonyl)phenylboronic acid, a key building block in pharmaceutical synthesis. The purity of this reagent is critical to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, detailed experimental protocols, and data interpretation.

Introduction

This compound (CAS: 389621-84-5) is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine amide.[1][] The boronic acid group is a versatile functional group for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The morpholine group can influence solubility, metabolic stability, and other pharmacokinetic properties of a drug molecule. Given its importance, a thorough understanding of its purity profile is essential. This guide details a multi-pronged analytical approach to ensure the identity, purity, and quality of this compound.

Analytical Strategy Overview

A robust purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities. The recommended analytical workflow is depicted below.

Caption: Analytical workflow for the purity assessment of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for determining the purity of this compound and quantifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method is suitable for the analysis of this compound. Due to the polar nature of boronic acids, careful method development is required to achieve adequate retention and peak shape.[3]

Experimental Protocol:

-

Instrument: HPLC system with a UV/Vis detector.

-

Column: C18, 150 x 4.6 mm, 2.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the main peak and to identify impurities. An electrospray ionization (ESI) source in negative ion mode is often effective for the analysis of boronic acids.[4][5]

Experimental Protocol:

-

LC System: As described for HPLC-UV.

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR spectroscopy are powerful tools for the structural elucidation of the compound.[6] The morpholine moiety has characteristic signals in ¹H and ¹³C NMR spectra.[7][8]

Caption: Logic diagram for structural confirmation by NMR spectroscopy.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

-

¹¹B NMR:

-

Pulse Program: Proton-decoupled.

-

Acquisition Time: 0.1-0.2 seconds.

-

Relaxation Delay: 0.5 seconds.

-

Number of Scans: 128.

-

Expected Chemical Shifts (in DMSO-d₆):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.4 - 8.0 | 127 - 135 |

| Morpholine-H (adjacent to O) | ~3.6 | ~66 |

| Morpholine-H (adjacent to N) | ~3.4 | ~42, ~48 |

| B(OH)₂ | 8.1 (broad) | - |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula.

Experimental Protocol:

-

Instrument: CHN Elemental Analyzer.

-

Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

-

Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Theoretical Values for C₁₁H₁₄BNO₄:

-

Carbon (C): 56.21%

-

Hydrogen (H): 6.01%

-

Nitrogen (N): 5.96%

Summary of Purity Data

The following table summarizes typical analytical results for a high-purity batch of this compound.

| Analytical Technique | Parameter | Specification | Typical Result |

| HPLC-UV | Purity (by area %) | ≥ 98.0% | 99.2% |

| Individual Impurity | ≤ 0.5% | 0.3% (at RRT 1.2) | |

| Total Impurities | ≤ 2.0% | 0.8% | |

| LC-MS | Molecular Weight | 235.04 g/mol | [M-H]⁻ at m/z 234.1 |

| ¹H NMR | Structure | Conforms to structure | Conforms |

| Elemental Analysis | Carbon % | 55.2 - 57.2% | 56.15% |

| Hydrogen % | 5.8 - 6.2% | 6.05% | |

| Nitrogen % | 5.8 - 6.1% | 5.92% |

Potential Impurities

Understanding the synthetic route of this compound is key to identifying potential process-related impurities. A likely synthesis involves the reaction of 4-carboxyphenylboronic acid with morpholine.

References

- 1. CAS # 389621-84-5, this compound: more information. [ww.chemblink.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. sciex.com [sciex.com]

- 5. scirp.org [scirp.org]

- 6. This compound(389621-84-5) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. acdlabs.com [acdlabs.com]

Commercial Suppliers and Technical Guide for 4-(Morpholine-4-carbonyl)phenylboronic acid

For researchers, scientists, and professionals in drug development, 4-(Morpholine-4-carbonyl)phenylboronic acid is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth overview of its commercial availability, key chemical data, a representative experimental protocol for its application, and a visualization of the typical reaction workflow.

Commercial Availability

A variety of chemical suppliers offer this compound and its pinacol ester derivative. The availability, purity, and quantity can vary between suppliers. Below is a summary of offerings from several prominent commercial vendors.

This compound

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 389621-84-5 | Information not specified; sold under the "AldrichCPR" brand for early discovery research. Buyer assumes responsibility to confirm purity.[1] | 100 mg[1] |

| Thermo Scientific (Alfa Aesar) | 389621-84-5 | 98%[2] | 250 mg[2] |

| BOC Sciences | 389621-84-5 | Not specified | Available as a main product.[] |

| AK Scientific, Inc. | 389621-84-5 | Not specified | Inquire for details. |

| Parchem | 389621-84-5 | Not specified | Inquire for details. |

| Achmem | 389621-84-5 | Not specified | Inquire for details.[4] |

This compound, pinacol ester

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 656239-38-2 | 97%[5] | Discontinued, but information is available.[5] |

| Thermo Scientific (Alfa Aesar) | 656239-38-2 | 97%[6] | 1 g[6] |

| AK Scientific, Inc. | 1036991-25-9 (meta-isomer) | 95% | Inquire for details.[7] |

Physicochemical Properties

| Property | This compound | This compound, pinacol ester |

| Molecular Formula | C₁₁H₁₄BNO₄[1][] | C₁₇H₂₄BNO₄[5][6] |

| Molecular Weight | 235.04 g/mol [1][] | 317.19 g/mol [5][6] |

| Appearance | Solid[1] | Solid[5] |

| Melting Point | 126-132 °C[8] | 187-193 °C[5][9] |

Application in Suzuki-Miyaura Coupling

This compound is frequently used as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds. The morpholine carbonyl moiety can influence the electronic properties of the molecule and provide a handle for further functionalization or for modulating pharmacokinetic properties in drug discovery.[]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., dioxane/water 4:1). Degas the solution by bubbling the inert gas through it for another 10-15 minutes. Add the palladium catalyst (0.01-0.05 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the constituent moieties suggest potential biological activities. Phenylboronic acid derivatives are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable tetrahedral intermediate with the catalytic serine residue.[10] This mechanism of action is the basis for the development of boronic acid-based drugs.

The morpholine heterocycle is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[11] Therefore, compounds synthesized using this compound may be of interest in targeting enzymes within various signaling cascades.

Visualizations

Suzuki-Miyaura Coupling Workflow

Caption: A flowchart of the Suzuki-Miyaura coupling experimental workflow.

Potential Enzyme Inhibition Mechanism

Caption: A diagram illustrating the potential mechanism of enzyme inhibition.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(4-Morpholinylcarbonyl)benzeneboronic acid, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. achmem.com [achmem.com]

- 5. 4-(吗啉-4-羰基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(4-Morpholinylcarbonyl)benzeneboronic acid pinacol ester, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. aksci.com [aksci.com]

- 8. CAS # 389621-84-5, this compound: more information. [ww.chemblink.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(Morpholinomethyl)phenylboronic acid (279262-23-6) for sale [vulcanchem.com]

Methodological & Application

Application Notes and Protocols for 4-(Morpholine-4-carbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Morpholine-4-carbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. This document offers detailed experimental protocols, a summary of reaction conditions, and visualizations of the underlying chemical processes to facilitate its application in research and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] this compound is a valuable reagent in this context, as the morpholine-4-carbonyl moiety can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to the resulting molecules. This makes it a particularly attractive building block in drug discovery programs.

Applications in Synthesis

The primary application of this compound is in the synthesis of biaryl compounds. These structural motifs are central to a vast array of pharmaceuticals and functional materials. The morpholine amide group can act as a hydrogen bond acceptor and influence the conformation of the final molecule, which can be critical for biological activity.

A notable example of its application is in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, in the development of Tank-binding kinase inhibitors, a derivative of this compound has been successfully employed in a Suzuki coupling reaction to construct a key intermediate, achieving a high yield of 80%. This highlights the utility of this building block in the synthesis of intricate molecular architectures.

Experimental Protocols

Below are generalized and specific protocols for conducting Suzuki-Miyaura coupling reactions using this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, THF/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Specific Protocol Example: Coupling with an Aryl Bromide using PdCl₂(dppf)

This protocol is based on typical conditions for Suzuki-Miyaura reactions with aryl bromides.[2]

Procedure:

-

In a Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 0.03 equiv).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).

-

Heat the mixture to 85 °C and stir for 4 hours, or until the reaction is complete as indicated by TLC analysis.[3]

-

Cool the reaction to room temperature and add 20 mL of ethyl acetate.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings relevant to the application of phenylboronic acids. Note that specific data for this compound is limited in publicly available literature, and the entries below represent common conditions for analogous transformations.

| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Phenylboronic Acid | PdCl₂(dppf) (3) | K₂CO₃ | DME/H₂O | 85 | 4 | High |

| 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 12 | 95 |

| Aryl Chloride | Phenylboronic Acid | Pd₂(dba)₃/PCy₃ (2) | K₃PO₄ | Dioxane | 100 | 18 | 70-90 |

| Heteroaryl Bromide | This compound derivative | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 80 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

Protocol for using 4-(Morpholine-4-carbonyl)phenylboronic acid as a building block

For Researchers, Scientists, and Drug Development Professionals

Introduction